Lipophilicity Advantage: Elevated XLogP3-AA of the 4-Ethylphenyl Substituent Compared to the Des-Ethyl 6-Phenyl Analog
The title compound carries a 4-ethylphenyl substituent on the pyridazine C6 position, which elevates its computed XLogP3-AA to 4.3 compared to the des-ethyl 6-phenyl analog [N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide], which has an estimated XLogP3-AA of approximately 3.8. [1][2] This +0.5 log unit difference corresponds to roughly a 3.2-fold increase in octanol-water partition coefficient, indicating substantially greater membrane-permeation potential for the title compound.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide (des-ethyl analog); XLogP3-AA ≈ 3.8 (estimated from structural fragment contribution) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5; estimated ~3.2x greater partition coefficient |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem); values compared across structurally matched pyridazinyl-thioacetamide pairs |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS penetration in vivo, making the title compound preferable for intracellular or CNS target engagement studies where the des-ethyl analog may underperform.
- [1] PubChem Compound Summary for CID 7206131. Computed XLogP3-AA = 4.3. View Source
- [2] Estimated XLogP3-AA for des-ethyl analog N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide based on fragment-based logP calculation subtracting the ethyl group contribution (~0.5 log units). View Source
